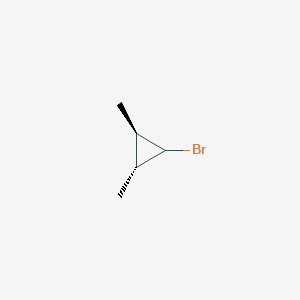
Rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane” is a cyclopropane derivative. Cyclopropane is a type of organic compound characterized by a three-membered ring of carbon atoms . The “Rel-(2R,3R)” prefix indicates the relative stereochemistry of the compound, with the “2R,3R” denoting the configuration of the chiral centers .
Synthesis Analysis
While specific synthesis methods for “Rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane” are not available, similar compounds are often synthesized through reactions such as halogenation, substitution, or elimination . For instance, a one-step tandem strategy has been developed for the diastereoselective synthesis of a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane” would depend on its specific structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity would be determined by the presence and arrangement of functional groups .Scientific Research Applications
Synthesis of Chiral Compounds
Rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane and its derivatives are involved in the synthesis of complex chiral molecules. The studies have explored its use in cyclopropanation reactions and the synthesis of stereochemically rich structures, offering insights into the manipulation of molecular geometry for specific chemical properties. The stability and reactivity of cyclopropylboronic esters derived from such chiral compounds under various conditions were scrutinized, revealing their potential in constructing boron-containing functionalized bicyclopropanes (Luithle & Pietruszka, 2000).
Ring-Opening Reactions
The compound has been studied for its behavior in ring-opening reactions. Research has demonstrated how cyclopropane rings undergo oxidative ring-opening, leading to the formation of complex structures like rel-(2R,3R)-3-phenyl-3-[5-aryl-3,4-bis(methoxycarbonyl)pyrazolyl-1]alanine methyl esters, offering a pathway to synthesize novel compounds with potential biological activity (Prešeren, Svete, & Stanovnik, 1999).
Cyclopropane Functionalization
The functionalization of cyclopropane rings, a core component of rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane, has been a subject of significant research. Studies have documented methodologies to introduce functional groups into the cyclopropane ring, which is crucial for the synthesis of more complex molecules. Such research not only provides valuable insights into cyclopropane chemistry but also paves the way for the development of new synthetic routes and compounds (D. Seyferth & R. Lambert, 1975).
Biological and Enzymatic Applications
Enzymatic Activity and Biocatalysis
Research into the enzymatic activity associated with compounds similar to rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane has highlighted their potential in biocatalysis. A study on a (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis demonstrated its utility in catalyzing reactions favoring the formation of (2R,3R)-2,3-butanediol. This stereospecific activity underlines the importance of such compounds in industrial applications, including the synthesis of chiral alcohols (Meilan Yu et al., 2015).
Future Directions
The future directions for a compound like “Rel-(2R,3R)-1-bromo-2,3-dimethylcyclopropane” would depend on its potential applications. For instance, if it has pharmaceutical properties, future research might focus on drug development and clinical trials . If it has unique physical or chemical properties, it might be used in the development of new materials or chemical processes.
properties
IUPAC Name |
(2R,3R)-1-bromo-2,3-dimethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKDNNBVHLMMHF-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1-bromo-2,3-dimethylcyclopropane | |
CAS RN |
24870-15-3 |
Source


|
| Record name | rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
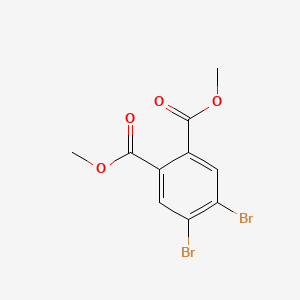


![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)
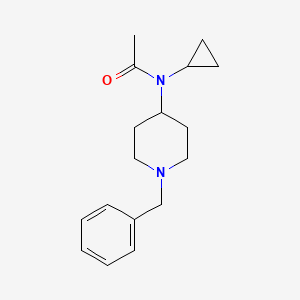
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)

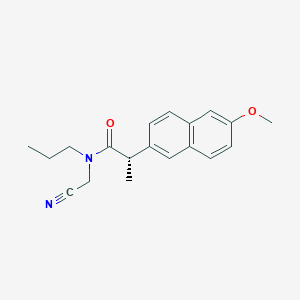
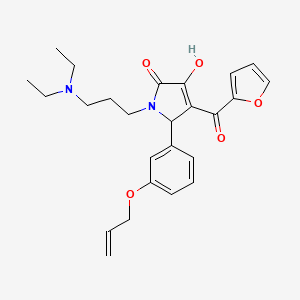
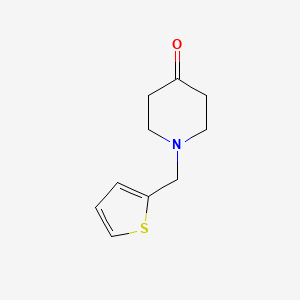
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)